
(4-Fluorophenyl)(thiazol-5-yl)methanol
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Description
(4-Fluorophenyl)(thiazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H8FNOS and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (4-Fluorophenyl)(thiazol-5-yl)methanol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Thiazole Ring Formation : Condensation of 4-fluorophenylacetone with thiourea in the presence of iodine or bromine to form the thiazole core .
Methanol Group Introduction : Hydroxymethylation via nucleophilic addition using paraformaldehyde under acidic conditions (e.g., HCl/EtOH) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
- Use anhydrous solvents to minimize side reactions.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
Methodological Answer :
- ¹H NMR :
- IR : Strong -OH stretch at ~3300 cm⁻¹ and C-F absorption at ~1220 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 235 [M+H]⁺, with fragments at m/z 154 (thiazole ring) and m/z 95 (fluorophenyl group) .
Q. What purification strategies are effective for isolating this compound from byproducts?
Methodological Answer :
- Liquid-Liquid Extraction : Use dichloromethane/water to separate polar impurities.
- Chromatography :
- Crystallization : Ethanol at -20°C yields needle-like crystals (purity >98%) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?
Methodological Answer :
- Density Functional Theory (DFT) :
- Molecular Docking :
- MD Simulations : Simulate solvation in water (AMBER force field) to study stability over 50 ns .
Q. How do structural analogs of this compound differ in biological activity, and how can SAR studies resolve contradictions?
Methodological Answer :
Contradiction Resolution :
- Use isothermal titration calorimetry (ITC) to compare binding thermodynamics.
- Perform in vitro assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .
Q. What experimental strategies can validate the role of stereochemistry in the compound’s biological efficacy?
Methodological Answer :
- Chiral Synthesis : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to isolate enantiomers .
- X-Ray Crystallography : Resolve crystal structure (space group P2₁/c) to confirm absolute configuration .
- Biological Testing : Compare enantiomer activity in cell-based assays (e.g., IC₅₀ for (R)- vs. (S)-enantiomer) .
Q. Data Contradiction Analysis
Q. How can researchers address discrepancies in reported antimicrobial activity between this compound and its analogs?
Methodological Answer :
- Standardize Assays : Use CLSI guidelines for MIC determination against S. aureus ATCC 25923.
- Control Variables :
- Solvent (DMSO <1% v/v).
- Incubation time (24 h).
- Mechanistic Studies :
Properties
Molecular Formula |
C10H8FNOS |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(4-fluorophenyl)-(1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)10(13)9-5-12-6-14-9/h1-6,10,13H |
InChI Key |
DHICDSKYULXALO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CN=CS2)O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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